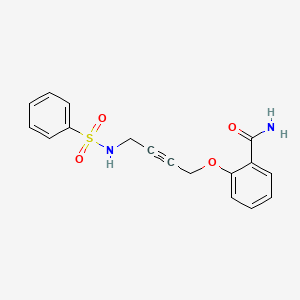
2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products obtained from the synthesis are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their arrangement.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been dedicated to synthesizing and analyzing the structural characteristics of benzamide derivatives and similar sulfonamide compounds. For instance, studies have reported on the synthesis and antimycobacterial activities of hydroxyethylsulfonamides derived from benzamide, emphasizing the significance of the free amino group and sulfonamide moiety for biological activity (Moreth et al., 2014). Another study focused on the crystal structure of a related compound, highlighting its novel class and preliminary herbicidal activity (Li et al., 2008).
Biological Activity and Potential Therapeutic Applications
The therapeutic potential of these compounds spans various domains, including antimicrobial, antifungal, and enzyme inhibitory activities. For example, sulfonamide derivatives have shown promise in antimicrobial and antifungal applications, with certain compounds exhibiting sensitivity to both Gram-positive and Gram-negative bacteria (Sych et al., 2019). Moreover, novel benzamide and sulfonamide compounds have been synthesized and evaluated for their anti-inflammatory, anticancer, and enzyme inhibitory effects, demonstrating significant inhibitory potential against human carbonic anhydrase I and II, and acetylcholinesterase enzymes (Tuğrak et al., 2020).
Chemical Modifications and Properties
The chemical modification of benzamide and sulfonamide compounds to enhance their biological activity and physicochemical properties is a key area of research. For instance, acridine and bis acridine sulfonamides have been synthesized, showcasing effective inhibitory activity against carbonic anhydrase isoforms, which are crucial for various physiological functions (Ulus et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-(benzenesulfonamido)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c18-17(20)15-10-4-5-11-16(15)23-13-7-6-12-19-24(21,22)14-8-2-1-3-9-14/h1-5,8-11,19H,12-13H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDQIIEIBYKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
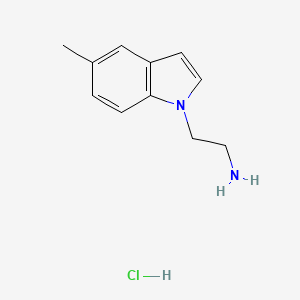


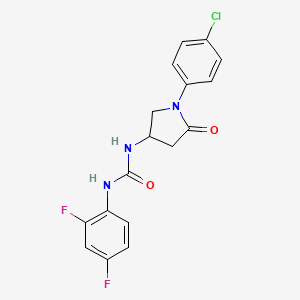
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)

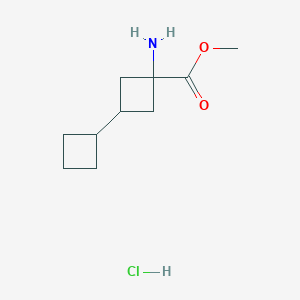


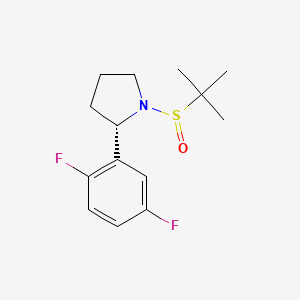

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)
![6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
